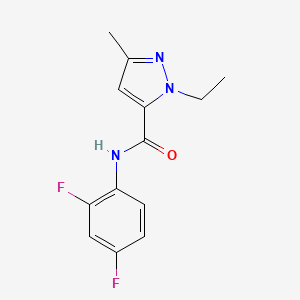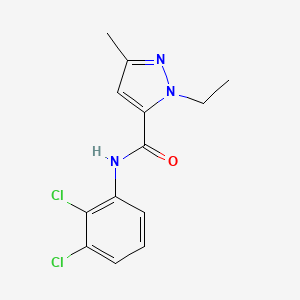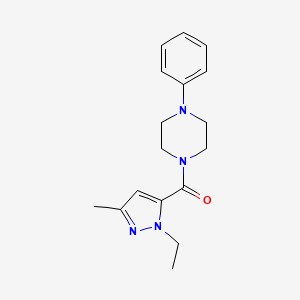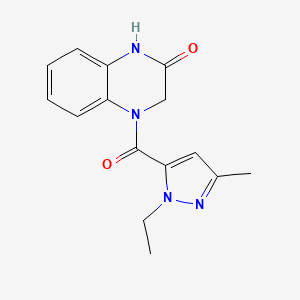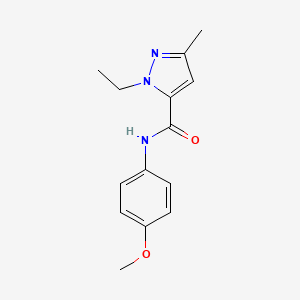
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide, also known as EMMP, is an organic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for use in a variety of experiments, from organic synthesis to drug discovery.
Aplicaciones Científicas De Investigación
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of novel heterocyclic compounds, such as pyrazolopyrimidines and triazolopyrimidines. It has also been used as a starting material for the preparation of cyclic peptides, which have potential applications in drug discovery. Additionally, this compound has been used in the synthesis of pyridazinone derivatives, which have potential applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition can be used to enhance the effectiveness of certain drugs, as well as to reduce their side effects. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, as well as to have anti-cancer and anti-diabetic properties. Additionally, this compound has been shown to have neuroprotective effects, and may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and its unique chemical structure and properties make it an ideal candidate for use in a variety of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, this compound is toxic, so it must be handled with care.
Direcciones Futuras
The potential future directions for 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide are numerous. Further research into its mechanism of action and biochemical and physiological effects could lead to new applications in drug discovery and the treatment of diseases. Additionally, this compound could be used in the synthesis of novel heterocyclic compounds and other compounds with potential applications in medicine and other fields. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods.
Métodos De Síntesis
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials, including ethyl acetoacetate, 4-methoxybenzaldehyde, and ammonium acetate. The synthesis is typically carried out in an anhydrous environment using a microwave-assisted synthesis (MAS) technique. The reaction is carried out at temperatures ranging from 70 to 150°C, and the resulting product is a white solid with a melting point of 105-106°C.
Propiedades
IUPAC Name |
2-ethyl-N-(4-methoxyphenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-17-13(9-10(2)16-17)14(18)15-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDAOUGHYNACCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
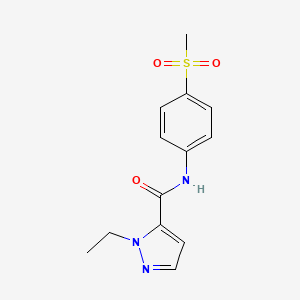

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
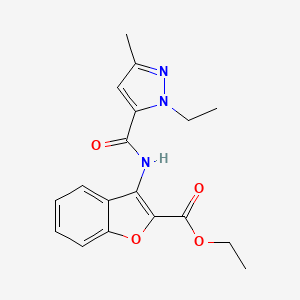

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
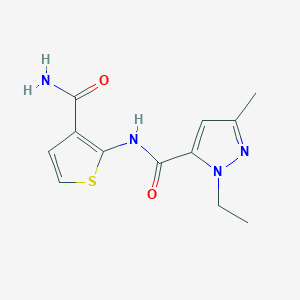
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
